molecular formula C23H29NO B13783872 N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German] CAS No. 6605-96-5

N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]

Cat. No.: B13783872
CAS No.: 6605-96-5
M. Wt: 335.5 g/mol
InChI Key: DHWIOMVMOLKSKO-UHFFFAOYSA-N
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Description

N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]: is a complex organic compound with the molecular formula C23H29NO. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylbenzhydryl group attached to the oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether involves several steps. One common method includes the reaction of N-methylpyrrolidine with 4-methylbenzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether
  • N-Methyl-norgranatanol-3-beta-(2-methylbenzhydryl)aether
  • N-Methyl-norgranatanol-3-beta-(4-methylbenzhydryl)aether

Uniqueness

N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

6605-96-5

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

9-methyl-3-[(4-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C23H29NO/c1-17-11-13-19(14-12-17)23(18-7-4-3-5-8-18)25-22-15-20-9-6-10-21(16-22)24(20)2/h3-5,7-8,11-14,20-23H,6,9-10,15-16H2,1-2H3

InChI Key

DHWIOMVMOLKSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4C

Origin of Product

United States

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